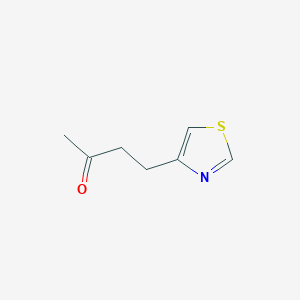
4-(1,3-Thiazol-4-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Thiazol-4-yl)butan-2-one is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-4-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This three-component reaction yields substituted thiazole derivatives in good yield. Another method involves the Horner-Wadsworth-Emmons condensation, which is advantageous over classical Claisen-Schmidt condensation and Wittig reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Thiazol-4-yl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activities .
Applications De Recherche Scientifique
4-(1,3-Thiazol-4-yl)butan-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1,3-Thiazol-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, thiazole-containing compounds can inhibit enzymes like topoisomerase II, resulting in DNA double-strand breaks and cell death . These interactions are crucial for the compound’s potential therapeutic applications.
Comparaison Avec Des Composés Similaires
4-(1,3-Thiazol-4-yl)butan-2-one can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug with a thiazole moiety.
Compared to these compounds, this compound is unique due to its specific structure and potential applications in various fields. Its versatility and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C7H9NOS |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
4-(1,3-thiazol-4-yl)butan-2-one |
InChI |
InChI=1S/C7H9NOS/c1-6(9)2-3-7-4-10-5-8-7/h4-5H,2-3H2,1H3 |
Clé InChI |
SBVUMYILYOWLNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=CSC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


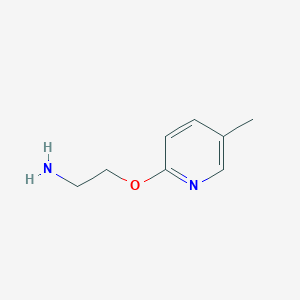
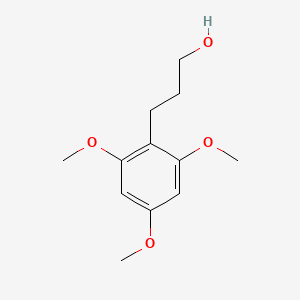
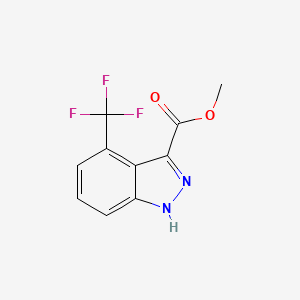
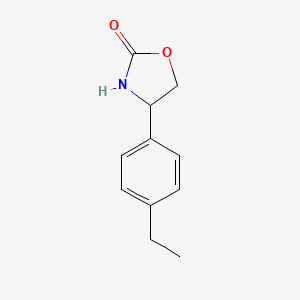
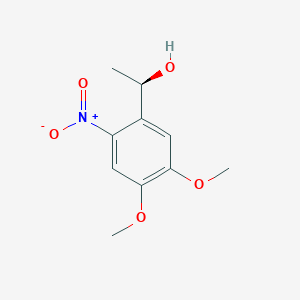
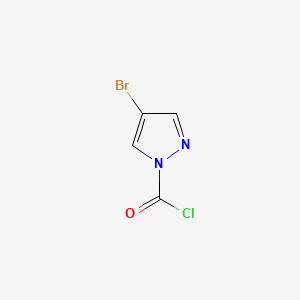
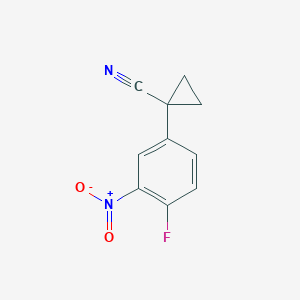
![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)
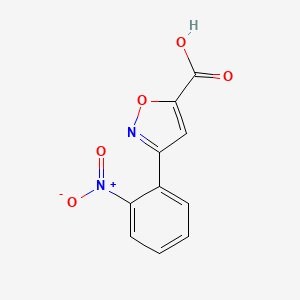

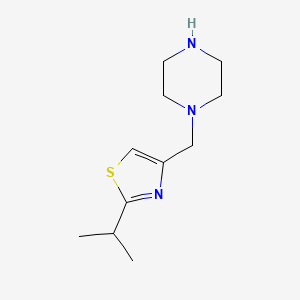
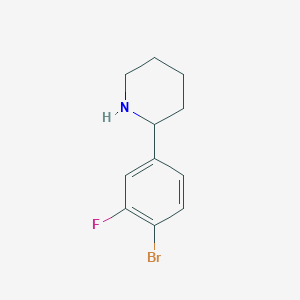

![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)
